![molecular formula C30H22O B14500099 9,9'-[Oxybis(methylene)]diphenanthrene CAS No. 63934-04-3](/img/structure/B14500099.png)
9,9'-[Oxybis(methylene)]diphenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’-[Oxybis(methylene)]diphenanthrene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by the presence of two phenanthrene units connected through an oxybis(methylene) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-[Oxybis(methylene)]diphenanthrene typically involves the reaction of phenanthrene derivatives with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two phenanthrene units. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid to catalyze the formation of the methylene bridge.
Industrial Production Methods
Industrial production of 9,9’-[Oxybis(methylene)]diphenanthrene may involve large-scale reactions using similar synthetic routes. The process can be optimized by controlling the reaction temperature, concentration of reactants, and the type of acid catalyst used. Fractional crystallization and purification techniques are employed to isolate the desired product from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
9,9’-[Oxybis(methylene)]diphenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at specific positions on the phenanthrene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like Raney nickel are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for halogenation and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Formation of phenanthrenequinone and other oxygenated products.
Reduction: Formation of 9,10-dihydrophenanthrene.
Substitution: Formation of 9-bromophenanthrene and phenanthrenesulfonic acids.
Scientific Research Applications
9,9’-[Oxybis(methylene)]diphenanthrene has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities, including anticancer and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of 9,9’-[Oxybis(methylene)]diphenanthrene involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting its structure and function. It may also interact with cellular enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate oxidative stress and cellular signaling pathways is of particular interest.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: A simpler PAH with three fused benzene rings.
9,10-Dihydrophenanthrene: A reduced form of phenanthrene with hydrogenation at the 9 and 10 positions.
Phenanthrenequinone: An oxidized derivative of phenanthrene.
Uniqueness
9,9’-[Oxybis(methylene)]diphenanthrene is unique due to its oxybis(methylene) bridge, which imparts distinct structural and chemical properties. This bridge enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various scientific studies.
Properties
CAS No. |
63934-04-3 |
|---|---|
Molecular Formula |
C30H22O |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
9-(phenanthren-9-ylmethoxymethyl)phenanthrene |
InChI |
InChI=1S/C30H22O/c1-3-11-25-21(9-1)17-23(27-13-5-7-15-29(25)27)19-31-20-24-18-22-10-2-4-12-26(22)30-16-8-6-14-28(24)30/h1-18H,19-20H2 |
InChI Key |
LYZWYFIJOXMHHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)COCC4=CC5=CC=CC=C5C6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


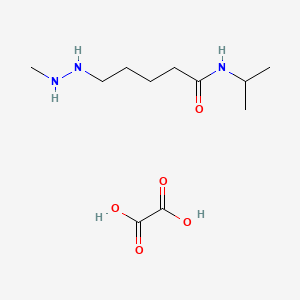

![3-[(1E)-N-(2-Hydroxy-5-methylphenyl)ethanimidoyl]oxolan-2-one](/img/structure/B14500050.png)
![4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol](/img/structure/B14500051.png)
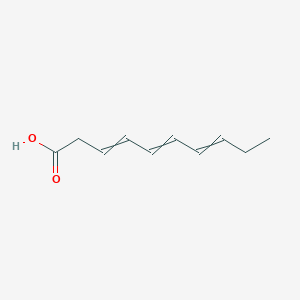
![6-[2,6-Bis(4-methoxyphenyl)tetrahydropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14500062.png)
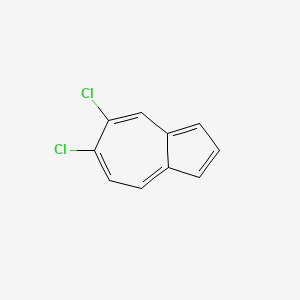

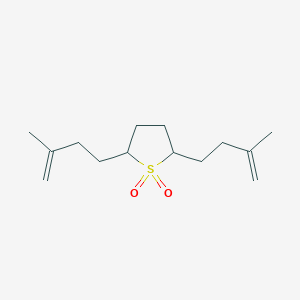
![[Phenyl(phosphorososulfanyl)methyl]benzene](/img/structure/B14500076.png)
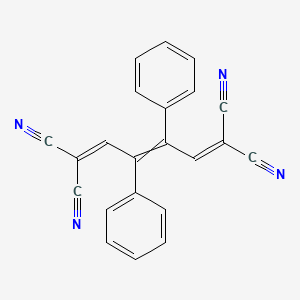
![4-[(Methanesulfonyl)methyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14500083.png)

![2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B14500091.png)
